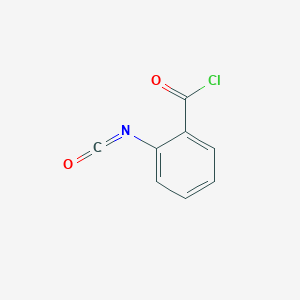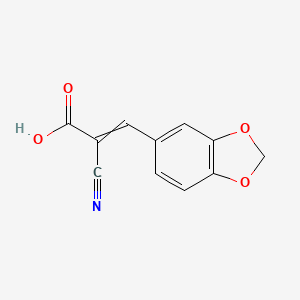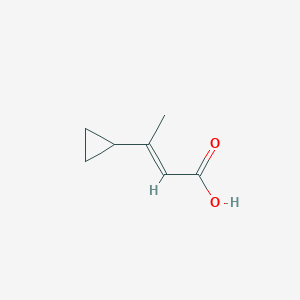
3-Cyclopropylbut-2-enoic acid
Übersicht
Beschreibung
3-Cyclopropylbut-2-enoic acid is a chemical compound with the CAS Number: 50921-71-6 . It has a molecular weight of 126.16 . The IUPAC name for this compound is (2E)-3-cyclopropyl-2-butenoic acid .
Molecular Structure Analysis
The molecular structure of this compound consists of a cyclopropyl group attached to a but-2-enoic acid group . The InChI code for this compound is 1S/C7H10O2/c1-5(4-7(8)9)6-2-3-6/h4,6H,2-3H2,1H3,(H,8,9)/b5-4+ .Physical and Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular formula of C7H10O2 . More specific physical and chemical properties like melting point, boiling point, and density were not found in the available resources.Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Transformations
- Synthesis of trans-2-(Trifluoromethyl)cyclopropylamine: Utilizing a precursor similar to 3-Cyclopropylbut-2-enoic acid, researchers achieved a high-yielding cyclopropane ring formation, highlighting the compound's role in complex organic synthesis processes (Yarmolchuk et al., 2012).
- Oxidative Rearrangements and Synthesis: 4-Arylbut-3-enoic acids, structurally related to this compound, are cyclized using hypervalent iodine, demonstrating the potential for oxidative rearrangements in synthesizing biologically active derivatives (Singh et al., 2012).
- Palladium-Catalyzed Cross-Coupling Reactions: The versatility of similar compounds is shown in their application in palladium-catalyzed cross-coupling, resulting in various 3-substituted but-3-enoic acids (Abarbri et al., 2000).
Biological and Medicinal Applications
- Plant Growth Regulation: 2-Amino-3-cyclopropylbutanoic acid, similar in structure to the compound of interest, was identified as a novel plant growth regulator, indicating potential agricultural applications (Morimoto et al., 2002).
- Toxicological Studies: Compounds structurally related to this compound have been isolated from mushrooms and studied for their toxic effects on various organisms, suggesting their role in ecological and toxicological research (Drehmel & Chilton, 2002).
Advanced Chemical Processes
- Hydrosulfonylation of Cyclopropylideneprop-2-en-1-ones: A study demonstrated tunable hydrosulfonylation of compounds structurally akin to this compound, emphasizing the compound's role in advanced organic synthesis (Miao et al., 2016).
- Asymmetric Hydrogenation: Research on the asymmetric hydrogenation of (E)-2-oxo-4-arylbut-3-enoic acids highlights potential methodologies for producing chiral compounds, which could be applicable to this compound (Zhu et al., 2010)
Eigenschaften
IUPAC Name |
(E)-3-cyclopropylbut-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c1-5(4-7(8)9)6-2-3-6/h4,6H,2-3H2,1H3,(H,8,9)/b5-4+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VADJFJIXYOTWIQ-SNAWJCMRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)O)C1CC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)O)/C1CC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


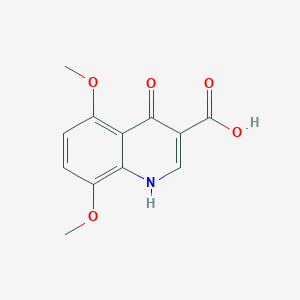
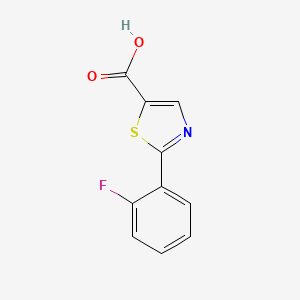
![4-[4-chloro-2-(6-methoxypyridin-2-yl)-7-(trifluoromethyl)-1H-indol-3-yl]butan-1-amine](/img/structure/B3383841.png)

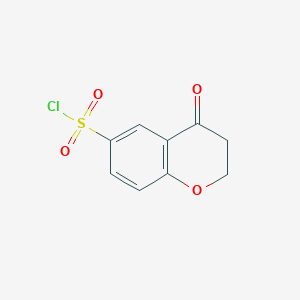
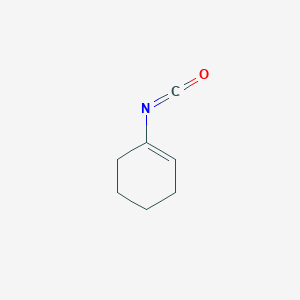




![1-[(Chlorosulfonyl)amino]ethan-1-one](/img/structure/B3383906.png)
![3-(3-bromopropyl)benzo[d]oxazol-2(3H)-one](/img/structure/B3383909.png)
